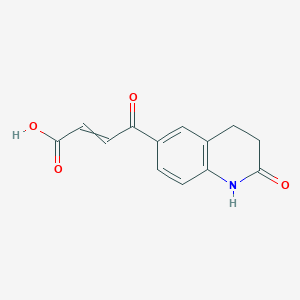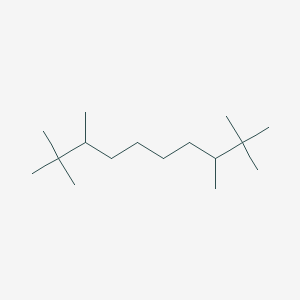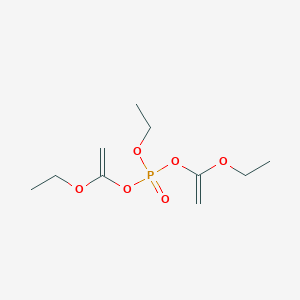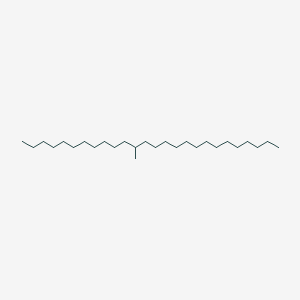
12-Methylhexacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Methylhexacosane is an organic compound with the molecular formula C27H56. It is a branched alkane, specifically a methyl-substituted hexacosane. This compound is part of a larger class of hydrocarbons known as alkanes, which are characterized by single bonds between carbon atoms and a general formula of CnH2n+2. Alkanes are typically found in natural sources such as petroleum and natural gas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methylhexacosane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a long-chain alkane with a methyl group. This can be done using Friedel-Crafts alkylation, where an alkane is treated with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of unsaturated hydrocarbons. This process typically uses a metal catalyst such as palladium or platinum to facilitate the addition of hydrogen atoms to the carbon-carbon double bonds, resulting in a saturated hydrocarbon.
Analyse Chemischer Reaktionen
Types of Reactions
12-Methylhexacosane, like other alkanes, primarily undergoes substitution reactions. These reactions involve the replacement of a hydrogen atom with another atom or group of atoms. Common types of substitution reactions include halogenation, where a halogen atom (e.g., chlorine or bromine) replaces a hydrogen atom.
Common Reagents and Conditions
Halogenation: This reaction typically requires the presence of a halogen (e.g., Cl2 or Br2) and ultraviolet light or heat to initiate the reaction.
Combustion: this compound can undergo combustion in the presence of oxygen to produce carbon dioxide and water. This reaction is highly exothermic and is a common method for energy production.
Major Products Formed
Halogenation: The major products of halogenation are alkyl halides, such as 12-chlorohexacosane or 12-bromohexacosane.
Combustion: The major products of combustion are carbon dioxide (CO2) and water (H2O).
Wissenschaftliche Forschungsanwendungen
12-Methylhexacosane has various applications in scientific research, particularly in the fields of chemistry, biology, and industry.
Chemistry
In chemistry, this compound is used as a reference compound for studying the properties and reactions of long-chain alkanes. It is also used in the synthesis of more complex organic molecules.
Biology
In biological research, this compound is studied for its role in the cuticular hydrocarbons of insects. These hydrocarbons play a crucial role in communication, mating, and protection against desiccation.
Medicine
While this compound itself is not commonly used in medicine, its derivatives and related compounds are studied for their potential therapeutic applications, including as antimicrobial agents.
Industry
In industry, this compound is used as a lubricant and in the production of paraffin waxes. Its stability and non-reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 12-Methylhexacosane primarily involves its physical properties rather than specific biochemical interactions. As a hydrocarbon, it is hydrophobic and can interact with other hydrophobic molecules. In biological systems, it can integrate into lipid membranes, affecting their fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylhexacosane: Another methyl-substituted hexacosane with the methyl group at the second carbon position.
Hexacosane: A straight-chain alkane with no methyl substitution.
15-Methylhexacosane: A methyl-substituted hexacosane with the methyl group at the fifteenth carbon position.
Uniqueness
12-Methylhexacosane is unique due to its specific branching at the twelfth carbon position. This branching can influence its physical properties, such as melting point and solubility, compared to its straight-chain and differently branched counterparts.
Conclusion
This compound is a versatile compound with applications in various scientific fields. Its unique structure and properties make it an interesting subject for research and industrial use. Understanding its preparation methods, chemical reactions, and applications can provide valuable insights into the behavior of long-chain alkanes and their derivatives.
Eigenschaften
CAS-Nummer |
65848-37-5 |
|---|---|
Molekularformel |
C27H56 |
Molekulargewicht |
380.7 g/mol |
IUPAC-Name |
12-methylhexacosane |
InChI |
InChI=1S/C27H56/c1-4-6-8-10-12-14-15-16-18-20-22-24-26-27(3)25-23-21-19-17-13-11-9-7-5-2/h27H,4-26H2,1-3H3 |
InChI-Schlüssel |
HOZWOBPGLWUNCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


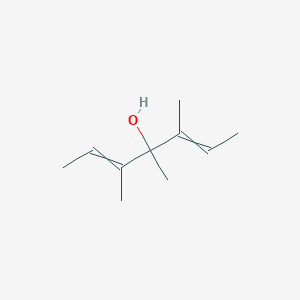

![1-[Dibutyl(chloro)stannyl]butan-2-ol](/img/structure/B14487850.png)
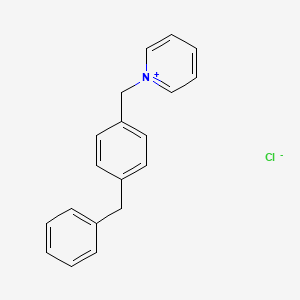
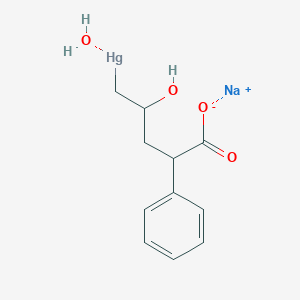
![Sulfonyl-4,4' di(phenoxy-2 octanoate d'ethyle) [French]](/img/structure/B14487868.png)
![Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate](/img/structure/B14487873.png)
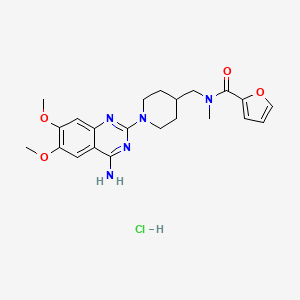
![S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate](/img/structure/B14487881.png)

![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)
